molecular formula C13H22Cl4O2 B14714288 Methyl 10,12,12,12-tetrachlorododecanoate CAS No. 13038-11-4

Methyl 10,12,12,12-tetrachlorododecanoate

Cat. No.: B14714288
CAS No.: 13038-11-4
M. Wt: 352.1 g/mol
InChI Key: ZMPQATHGYNANJN-UHFFFAOYSA-N
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Description

Methyl 10,12,12,12-tetrachlorododecanoate is a chemical compound with the molecular formula C13H22Cl4O2. It is an ester derivative of dodecanoic acid, characterized by the presence of four chlorine atoms at the 10th and 12th positions of the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10,12,12,12-tetrachlorododecanoate typically involves the chlorination of dodecanoic acid followed by esterification. The chlorination process introduces chlorine atoms at specific positions on the dodecanoic acid chain. This is usually achieved using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated dodecanoic acid is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 10,12,12,12-tetrachlorododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 10,12,12,12-tetrachlorododecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 10,12,12,12-tetrachlorododecanoate involves its interaction with molecular targets and pathways. The chlorine atoms in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The ester functional group allows the compound to undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

    Methyl 10,12,12,12-tetrachlorododecanoate: C13H22Cl4O2

    Methyl 12-methyltetradecanoate: C16H32O2

    Methyl palmitate: C17H34O2

Uniqueness

This compound is unique due to the presence of four chlorine atoms at specific positions on the dodecanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple chlorine atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

13038-11-4

Molecular Formula

C13H22Cl4O2

Molecular Weight

352.1 g/mol

IUPAC Name

methyl 10,12,12,12-tetrachlorododecanoate

InChI

InChI=1S/C13H22Cl4O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3

InChI Key

ZMPQATHGYNANJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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